2-methyl-N~1~-phenyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide
Description
2-methyl-N~1~-phenyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide is a spirocyclic compound featuring a 3-azaspiro[5.5]undecane core. Its structure includes:
- Spirocyclic framework: A bicyclic system with two six-membered rings sharing a single atom (spiro[5.5]).
- Functional groups: A thioxo (C=S) group at position 4, two carboxamide groups at positions 1 and 5, and a methyl substituent at position 2.
- Aromatic substitution: A phenyl group at the N~1~ position.
This compound’s molecular formula is C₁₉H₂₂N₃O₂S (molecular weight: ~391.9 g/mol) .
Properties
Molecular Formula |
C19H23N3O2S |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
4-methyl-5-N-phenyl-2-sulfanylidene-3-azaspiro[5.5]undec-4-ene-1,5-dicarboxamide |
InChI |
InChI=1S/C19H23N3O2S/c1-12-14(17(24)22-13-8-4-2-5-9-13)19(10-6-3-7-11-19)15(16(20)23)18(25)21-12/h2,4-5,8-9,15H,3,6-7,10-11H2,1H3,(H2,20,23)(H,21,25)(H,22,24) |
InChI Key |
VYAIJMODADYJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(CCCCC2)C(C(=S)N1)C(=O)N)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
The compound 2-methyl-N~1~-phenyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide is a member of the spirocyclic amide class and has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, biological targets, and relevant case studies.
- Molecular Formula : C19H23N3O2S
- Molecular Weight : 357.47 g/mol
- InChIKey : VYAIJMODADYJEZ-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its unique structural features, which allow it to interact with various biological macromolecules. The thioxo group and the azaspiro structure are believed to play crucial roles in its mechanism of action, potentially influencing enzyme activity and receptor binding.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-methyl-N~1~-phenyl-4-thioxo-3-azaspiro[5.5]undec-1-ene exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using MTT assays on various cell lines. Results suggest that while some derivatives exhibit cytotoxicity, the specific compound may have a more favorable safety profile, making it a candidate for further development in therapeutic applications .
Case Studies
Structure-Activity Relationship (SAR)
The structure of 2-methyl-N~1~-phenyl-4-thioxo-3-azaspiro[5.5]undec-1-ene is pivotal in determining its biological activity. The presence of the thioxo group enhances electron density, facilitating interactions with biological targets. Variations in substituents on the phenyl ring can significantly alter its potency and selectivity against specific pathogens or cellular targets.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Compound A : N~1~-(4-Chlorophenyl)-2-methyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide
- Structural difference : Substitution of the phenyl group with a 4-chlorophenyl moiety.
- Molecular formula : C₁₉H₂₁ClN₃O₂S (molecular weight: 391.91 g/mol) .
- Impact : The electron-withdrawing chlorine atom may enhance electrophilic reactivity or alter binding interactions compared to the parent compound.
Analogues with Varying Core Functional Groups
Compound B : 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarboxamide
- Structural difference : Replacement of the thioxo (C=S) group with a dioxo (C=O) group.
- Molecular formula : C₁₂H₁₇N₃O₄ (molecular weight: 267.28 g/mol) .
Compound C : 4-Oxo-2-[[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]thio]-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile
- Structural difference : Incorporation of a benzopyran-derived thioether side chain and nitrile groups (instead of carboxamides).
- Molecular formula : C₂₃H₁₉N₃O₄S (molecular weight: ~449.5 g/mol) .
- Impact : The extended aromatic system and nitrile groups may confer distinct electronic properties, influencing stability or intermolecular interactions.
Analogues with Aliphatic Sulfur Linkages
Compound D : 2,2'-[Butane-1,4-diylbis(sulfanediyl)]bis(4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile)
- Structural difference : A dimeric spirocyclic structure linked via a butane-sulfur chain.
- Molecular formula : C₂₈H₃₂N₆O₂S₂ (molecular weight: 548.73 g/mol) .
Compound E : 2-(Allylsulfanyl)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications | Notable Features |
|---|---|---|---|---|
| Parent Compound | C₁₉H₂₂N₃O₂S | 391.9 | Phenyl, thioxo, carboxamide | Spirocyclic core with S and N motifs |
| Compound A | C₁₉H₂₁ClN₃O₂S | 391.91 | 4-Chlorophenyl | Enhanced electrophilicity |
| Compound B | C₁₂H₁₇N₃O₄ | 267.28 | Dioxo, carboxamide | Reduced lipophilicity |
| Compound C | C₂₃H₁₉N₃O₄S | ~449.5 | Benzopyran-thioether, nitriles | Extended aromatic system |
| Compound D | C₂₈H₃₂N₆O₂S₂ | 548.73 | Dimeric, butane-sulfur linkage | Chelation potential |
| Compound E | C₁₆H₁₉N₃OS | 301.41 | Allylsulfanyl, methyl | Functionalizable allyl group |
Research Findings and Implications
- Synthetic Accessibility : Compounds with nitrile groups (e.g., Compounds C, D, E) are often synthesized via condensation reactions, similar to methods reported for dicarboxamide hosts .
- Pharmacological Potential: The parent compound’s structural similarity to Gabapentin-related impurities (e.g., Compound B) suggests possible neurological applications, though direct evidence is lacking .
- Crystallography : The SHELX program suite is widely used for resolving complex spirocyclic structures, underscoring the importance of crystallographic data for accurate comparison.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
